Octane-1,2,8-triol

Description

BenchChem offers high-quality Octane-1,2,8-triol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Octane-1,2,8-triol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

octane-1,2,8-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O3/c9-6-4-2-1-3-5-8(11)7-10/h8-11H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKCGJDQACNSNBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCO)CCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60634002 | |

| Record name | Octane-1,2,8-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60634002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

382631-43-8 | |

| Record name | 1,2,8-Octanetriol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=382631-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octane-1,2,8-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60634002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Octane-1,2,8-triol: Physicochemical Properties and Synthetic Strategies for Research and Development

This guide provides a comprehensive overview of the physical and chemical properties of Octane-1,2,8-triol, a unique polyol with significant potential in various scientific and industrial applications, including drug development. As a molecule featuring a vicinal diol at one end of an eight-carbon chain and a primary alcohol at the other, its trifunctional nature imparts a distinct set of characteristics that are of considerable interest to researchers and formulation scientists. This document consolidates available data, presents predicted properties based on computational models, and outlines detailed methodologies for its synthesis and characterization.

Molecular Structure and Identification

Octane-1,2,8-triol is a saturated acyclic triol. Its structure consists of an eight-carbon aliphatic chain with hydroxyl groups located at the first, second, and eighth carbon atoms. This arrangement includes a 1,2-diol (a vicinal diol) and a primary alcohol, making it an amphipathic molecule with both hydrophilic and lipophilic characteristics.

Key Identifiers:

-

Chemical Name: Octane-1,2,8-triol

-

CAS Number: 382631-43-8[1]

-

Molecular Formula: C₈H₁₈O₃[1]

-

Molecular Weight: 162.23 g/mol [1]

-

Canonical SMILES: C(CCCO)CCC(CO)O

-

InChI Key: GKCGJDQACNSNBB-UHFFFAOYSA-N[1]

Physicochemical Properties

Due to the limited availability of experimental data for Octane-1,2,8-triol, a combination of reported information and computationally predicted values are presented below. These predictions are derived from established algorithms and provide valuable estimates for experimental design.

Table 1: Physical and Chemical Properties of Octane-1,2,8-triol

| Property | Value | Source |

| Appearance | White to almost white powder or crystal; also available as a liquid. | [1] |

| Physical State at 25°C | Likely a viscous liquid | [1] |

| Boiling Point (Predicted) | 315.8 ± 15.0 °C at 760 mmHg | ChemAxon |

| Melting Point (Predicted) | 45.3 ± 5.0 °C | ChemAxon |

| Density (Predicted) | 1.0±0.1 g/cm³ | ChemAxon |

| Water Solubility (Predicted) | 135.8 g/L at 25°C | ChemAxon |

| logP (Predicted) | -0.4 ± 0.2 | ChemAxon |

| pKa (Predicted) | 14.3 ± 0.1 (most acidic) | ChemAxon |

The presence of three hydroxyl groups contributes to its predicted high water solubility and relatively low octanol-water partition coefficient (logP), indicating a hydrophilic character. The long carbon chain, however, provides a degree of lipophilicity, making it an interesting candidate for applications requiring surface activity.

Synthesis of Octane-1,2,8-triol: A Proposed Laboratory-Scale Protocol

The synthesis of Octane-1,2,8-triol can be approached through the dihydroxylation of a suitable unsaturated precursor. A logical and efficient route involves the asymmetric dihydroxylation of oct-7-en-1-ol. This method allows for the stereospecific introduction of the vicinal diol functionality.

Diagram 1: Proposed Synthesis of Octane-1,2,8-triol

Sources

Spectroscopic Data for Octane-1,2,8-triol: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for Octane-1,2,8-triol, a trihydroxylated eight-carbon chain alcohol. In the absence of direct experimental spectra in publicly available databases, this document leverages fundamental principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to provide an authoritative, predictive analysis. This guide is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the spectroscopic characteristics of polyhydroxylated alkanes for identification, purity assessment, and structural elucidation.

Introduction: The Molecular Profile of Octane-1,2,8-triol

Octane-1,2,8-triol is a unique polyol with hydroxyl groups at the C1, C2, and C8 positions of an octane backbone. This structure imparts amphiphilic properties and provides multiple sites for chemical reactions, making it a molecule of interest in materials science and as a potential building block in pharmaceutical synthesis. Accurate spectroscopic analysis is critical for its unambiguous identification and characterization.

This guide will systematically detail the predicted ¹H NMR, ¹³C NMR, IR, and MS data for Octane-1,2,8-triol. The predictions are based on established spectroscopic principles and data from analogous molecules.

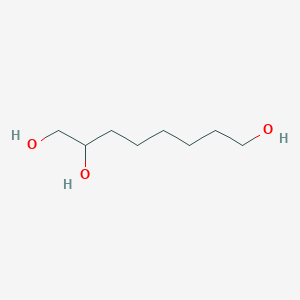

Caption: Molecular structure of Octane-1,2,8-triol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[1] For Octane-1,2,8-triol, both ¹H and ¹³C NMR will provide distinct signals corresponding to the different chemical environments of the protons and carbons.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show a series of signals corresponding to the protons on the octane chain and the hydroxyl groups. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atoms, which deshield the nearby protons, causing them to appear at a higher chemical shift (downfield).[2]

Key Predictive Insights:

-

Hydroxyl Protons (-OH): The chemical shifts of the hydroxyl protons are highly variable and depend on the solvent, concentration, and temperature. They typically appear as broad singlets and may exchange with deuterium in D₂O, leading to their disappearance from the spectrum.[3]

-

Protons on Carbon 1 and 2 (H-1, H-2): These protons are directly attached to carbons bearing hydroxyl groups and are therefore expected to be the most downfield of the non-hydroxyl protons.

-

Protons on Carbon 8 (H-8): These protons are also adjacent to a hydroxyl group and will be shifted downfield.

-

Methylene Protons (H-3 to H-7): These protons will appear in the typical aliphatic region, with those closer to the hydroxyl groups showing a slight downfield shift.

-

Splitting Patterns: The multiplicity of the signals will follow the n+1 rule, where 'n' is the number of adjacent, non-equivalent protons.[4]

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for Octane-1,2,8-triol

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| H-1 | ~3.4 - 3.6 | Doublet of doublets (dd) |

| H-2 | ~3.6 - 3.8 | Multiplet (m) |

| H-3 to H-7 | ~1.2 - 1.6 | Multiplets (m) |

| H-8 | ~3.5 - 3.7 | Triplet (t) |

| OH (x3) | ~1.5 - 4.0 (variable) | Broad singlet (br s) |

Note: Predicted values are based on typical ranges for similar functional groups.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show distinct signals for each of the eight carbon atoms in the Octane-1,2,8-triol molecule, as they are all in unique chemical environments. Carbons attached to hydroxyl groups will be significantly deshielded and appear at higher chemical shifts.[3][5]

Table 2: Predicted ¹³C NMR Chemical Shifts for Octane-1,2,8-triol

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~65 - 70 |

| C-2 | ~70 - 75 |

| C-3 | ~30 - 35 |

| C-4 | ~25 - 30 |

| C-5 | ~25 - 30 |

| C-6 | ~30 - 35 |

| C-7 | ~30 - 35 |

| C-8 | ~60 - 65 |

Note: Predicted values are based on typical ranges for similar functional groups.[6]

Experimental Protocol for NMR Spectroscopy

Caption: Predicted major fragmentation pathways for Octane-1,2,8-triol.

Table 4: Predicted Key Mass Fragments for Octane-1,2,8-triol

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

| 144 | [C₈H₁₆O₂]⁺ | Loss of H₂O |

| 126 | [C₈H₁₄O]⁺ | Loss of 2 x H₂O |

| 108 | [C₈H₁₂]⁺ | Loss of 3 x H₂O |

| 45 | [CH(OH)₂]⁺ | Alpha-cleavage |

| 31 | [CH₂OH]⁺ | Alpha-cleavage |

Experimental Protocol for GC-MS

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent. Derivatization with a silylating agent may be necessary to increase volatility for gas chromatography. [7]2. GC Separation: Inject the sample into a gas chromatograph (GC) to separate it from any impurities.

-

MS Analysis: The separated compound is then introduced into the mass spectrometer for ionization and fragmentation analysis.

Conclusion

This guide provides a detailed, predictive overview of the NMR, IR, and MS spectroscopic data for Octane-1,2,8-triol. While experimental data is not yet widely available, the principles outlined and the predicted spectra serve as a robust reference for researchers working with this and similar polyhydroxylated compounds. The provided protocols offer a standardized approach for the experimental acquisition of this data.

References

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

ResearchGate. (2025). Determination of octane numbers of gasoline compounds from their chemical structure by 13C NMR spectroscopy and neural networks. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR Absorption Table. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C8H18 C-13 nmr spectrum of octane analysis of chemical shifts ppm interpretation of 13C. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Myher, J. J., & Kuksis, A. (1979). Mass spectrometric analysis of long-chain esters of diols. Canadian Journal of Biochemistry, 57(2), 117–124.

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

ResearchGate. (n.d.). GC-MS analysis of the fractionated bio-polyols. Retrieved from [Link]

- Niwa, T., Yamamoto, K., & Maeda, K. (1980). Gas-chromatographic determination of polyol profiles in cerebrospinal fluid.

-

ResearchGate. (n.d.). FTIR spectra of pure ethanol, pure methanol, and mixtures of ethanol. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Interpreting the - H-1 hydrogen-1 (proton) NMR spectrum of octane. Retrieved from [Link]

- Hill, N. L., & Kuck, V. J. (2017). Using 1H NMR Spectra of Polymers and Polymer Products To Illustrate Concepts in Organic Chemistry.

-

Chemistry For Everyone. (2025). How Is GC-MS Used In Polymer Analysis? [Video]. YouTube. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0001485). Retrieved from [Link]

-

Institute of Polymers. (n.d.). NMR Spectroscopy of Polymers. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

- Kürti, L., & Czakó, B. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Letters, 18(5), 1032–1035.

- Christie, W. W. (2010). Mass spectrometric analysis of long-chain lipids. Lipid Technology, 22(11), 255-257.

- Llompart, M., Celeiro, M., Lamas, J. P., & Lores, M. (2019).

-

ChemComplete. (2023). Fragmentation in Mass Spectrometry [Video]. YouTube. Retrieved from [Link]

- Jameel, A. G., & Sarathy, S. M. (2021). Identification and Quantification of Hydrocarbon Functional Groups in Gasoline Using 1H-NMR Spectroscopy for Property Prediction. Molecules, 26(22), 6989.

-

ResearchGate. (2025). The Effects of Chain Length on the Infrared Spectra of Fatty Acids and Methyl Esters. Retrieved from [Link]

-

Save My Exams. (2024). Predicting Carbon-13 NMR Spectra (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved from [Link]

-

ResearchGate. (n.d.). NMR Spectra of Polymers and Polymer Additives. Retrieved from [Link]

-

Revista Desafio Online. (2019). Using NMR to Study the Process of Rigid Polyurethane Depolymerization. Retrieved from [Link]

-

LECO Corporation. (n.d.). Analysis of Polymer Extracts by Gas Chromatography-High Resolution Time-of-Flight Mass Spectrometry With Electron and Chemical Ionization. Retrieved from [Link]

-

Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. Retrieved from [Link]

-

ChemComplete. (2019). Mass Spectroscopy: Alcohol Fragmentation Patterns [Video]. YouTube. Retrieved from [Link]

-

Spectroscopy Online. (2017). Alcohols—The Rest of the Story. Retrieved from [Link]

-

PubMed. (2014). Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling. Retrieved from [Link]

-

International Journal of Multidisciplinary Research and Development. (2025). Studying the composition of alcohols using IR spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Prediction of RON and MON of gasoline-ethanol using 1H NMR spectroscopy. Retrieved from [Link]

-

SlidePlayer. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

-

PubMed. (1993). IR spectroscopic study of the structure and phase behavior of long-chain diacylphosphatidylcholines in the gel state. Retrieved from [Link]

-

Creative Biostructure. (n.d.). Using NMR for Studying Polymer Structures. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: alcohols. Retrieved from [Link]

-

BMJ Open. (n.d.). Examining the effectiveness of consuming flour made from agronomically biofortified wheat (Zincol-2016/NR-421) for improving Zn status in women in a low-resource setting in Pakistan: study protocol for a randomised, double-blind, controlled cross-over tr…. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

Sources

- 1. imc.cas.cz [imc.cas.cz]

- 2. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. C8H18 octane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 n-octane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. ucl.ac.uk [ucl.ac.uk]

- 6. C8H18 C-13 nmr spectrum of octane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of n-octane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. Gas-chromatographic determination of polyol profiles in cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

Natural occurrence of long-chain aliphatic triols

An In-Depth Technical Guide to the Natural Occurrence of Long-Chain Aliphatic Triols

Foreword

Long-chain aliphatic triols represent a fascinating and underexplored class of lipid molecules. Structurally defined by a long hydrocarbon tail and three hydroxyl groups, these compounds are not merely metabolic curiosities but are emerging as significant players in plant physiology and potential sources for novel therapeutic agents. This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the natural occurrence, biosynthesis, and analysis of these molecules. We will delve into the causality behind experimental choices, ensuring that the methodologies presented are not just protocols but self-validating systems for discovery.

Introduction to Long-Chain Aliphatic Triols

Long-chain aliphatic compounds are fundamental components of the protective outer layers of many organisms.[1][2] Within this broad category, triols are polyhydroxy lipids characterized by a saturated or unsaturated carbon chain of significant length (typically >C16) and the presence of three hydroxyl (-OH) functional groups. Their amphipathic nature imparts unique physicochemical properties that are critical to their biological roles, from structural components of plant cuticles to signaling molecules. For drug development professionals, their structural similarity to endogenous lipids like sphingosines and their potential for unique biological activities make them an attractive area for investigation.[3][4]

Natural Sources and Distribution

Long-chain aliphatic triols are primarily found as constituents of complex lipid mixtures in the plant kingdom, particularly within cuticular waxes and suberin, which form the protective cuticle covering the aerial parts of plants.[1][2][5] This layer is crucial for preventing water loss and protecting against environmental stresses.[2][6]

One of the most well-documented sources is the avocado, Persea gratissima. Leaves of this plant have been shown to contain various aliphatic triols, including 16-heptadecene-1,2,4-triol and 16-heptadecyne-1,2,4-triol.[7] While plants are the most studied source, these compounds are also believed to be present in certain marine organisms and microorganisms, often as components of their cell membranes or protective coatings.[8][9]

| Compound Name | General Structure | Chain Length | Natural Source (Example) | Reference |

| 16-Heptadecene-1,2,4-triol | C17H34O3 | C17 | Persea gratissima (Avocado) Leaves | [7] |

| 16-Heptadecyne-1,2,4-triol | C17H32O3 | C17 | Persea gratissima (Avocado) Leaves | [7] |

| 9,10,18-Trihydroxyoctadecanoic acid | C18H36O5 | C18 | Component of Cutin/Suberin | [5] |

Biosynthesis: From Fatty Acids to Triols

The biosynthesis of long-chain aliphatic triols is intrinsically linked to the well-established pathway of very-long-chain fatty acid (VLCFA) synthesis.[10] This process occurs primarily in the endoplasmic reticulum and involves a four-step elongation cycle.

-

Precursor Synthesis : The journey begins in the plastid with the synthesis of C16 and C18 fatty acids. These are exported and activated to acyl-CoAs in the cytosol.[10]

-

Fatty Acid Elongation (FAE) : A membrane-bound FAE complex sequentially adds two-carbon units from malonyl-CoA to the growing acyl-CoA chain. This complex consists of four core enzymes:

-

β-Ketoacyl-CoA Synthase (KCS): Catalyzes the initial condensation reaction.

-

β-Ketoacyl-CoA Reductase (KCR): Reduces the β-keto group to a hydroxyl group.[10][11]

-

Hydroxyacyl-CoA Dehydratase (HCD): Removes a water molecule to create a double bond.

-

Enoyl-CoA Reductase (ECR): Reduces the double bond to yield a saturated, elongated acyl-CoA.[10]

-

-

Formation of Triols : While the precise enzymatic steps to form triols from VLCFAs are not fully elucidated for all structures, the pathway is believed to involve a combination of reduction and hydroxylation reactions. For instance, the reduction of a ketoacyl or carboxylic acid precursor can yield a secondary or primary alcohol, respectively. Subsequent hydroxylation reactions, catalyzed by hydroxylases, can then introduce the additional hydroxyl groups onto the aliphatic chain to form the final triol structure.

Sources

- 1. Biosynthesis and secretion of plant cuticular wax - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthesis and secretion of cuticular wax | Kunst Lab [kunstlab.botany.ubc.ca]

- 3. Medicinal Plants with Abortifacient or Emmenagogue Activity: A Narrative Review Based on Traditional Persian Medicine [brieflands.com]

- 4. mdpi.com [mdpi.com]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 8. Composition and sources of aliphatic lipids and sterols in sediments of a tropical island, southern South China Sea: preliminary assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

A Technical Guide to the Potential Biological Activities of Octane-1,2,8-triol: A Hypothesis-Driven Approach for Drug Discovery

Abstract

Octane-1,2,8-triol is a C8 aliphatic triol whose biological activities remain largely unexplored in peer-reviewed literature.[1][2] Its unique chemical structure, featuring a vicinal diol at one end of an eight-carbon chain and a primary alcohol at the other, presents an intriguing scaffold for potential therapeutic applications.[1][3] This guide provides a hypothesis-driven framework for researchers, scientists, and drug development professionals to investigate the potential anti-inflammatory and antimicrobial properties of this molecule. Drawing parallels from structurally related compounds, we outline the scientific rationale, propose potential mechanisms of action, and provide detailed experimental protocols for a comprehensive evaluation. This document serves as a foundational whitepaper to stimulate and guide future research into Octane-1,2,8-triol as a potential lead compound in drug discovery.

Introduction: The Case for Investigating Octane-1,2,8-triol

Octane-1,2,8-triol is a polyol with the molecular formula C₈H₁₈O₃.[1] Its structure is characterized by an eight-carbon backbone with hydroxyl (-OH) groups at the 1, 2, and 8 positions.[1] The presence of multiple polar hydroxyl groups suggests it will have a degree of water solubility and the capacity for hydrogen bonding, which are key determinants of biomolecular interactions.[2]

While direct studies on the bioactivity of Octane-1,2,8-triol are absent from the current scientific literature, the well-documented biological effects of structurally similar short to medium-chain alcohols and diols provide a strong rationale for its investigation. Specifically, compounds like 1,2-octanediol, dimethyl octenol, and 1-octanol have demonstrated significant antimicrobial and anti-inflammatory properties.[4][5][6] This guide synthesizes these existing insights to build a logical framework for exploring Octane-1,2,8-triol's therapeutic potential.

Figure 1: Logical framework for hypothesizing the biological activities of Octane-1,2,8-triol based on structural analogy.

Proposed Biological Activity I: Anti-Inflammatory Potential

Scientific Rationale

Inflammation is a complex biological response mediated by various signaling molecules, including prostaglandins and leukotrienes, which are produced through the arachidonic acid (AA) cascade.[7][8] The key enzymes in this cascade, cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX), are validated targets for anti-inflammatory drugs.[7][9] Natural products and their derivatives are a rich source of inhibitors for these enzymes.[10][11][12]

The rationale for investigating Octane-1,2,8-triol as an anti-inflammatory agent is strongly supported by studies on analogous compounds. For instance, dimethyl octenol has been shown to inhibit COX-2 and phospholipase A2 (PLA2) in silico and reduce the production of inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).[4] Furthermore, 1-octanol has been identified as a contributor to the anti-inflammatory effects of frankincense by inhibiting COX-2.[6] Given these precedents, it is plausible that the specific arrangement of hydroxyl groups on the C8 backbone of Octane-1,2,8-triol could facilitate interactions with the active sites of key inflammatory enzymes.

Proposed Mechanism of Action: Inhibition of the Arachidonic Acid Cascade

We hypothesize that Octane-1,2,8-triol may exert anti-inflammatory effects by inhibiting the enzymatic activity of COX-2 and/or 5-LOX. Inhibition of these enzymes would reduce the synthesis of pro-inflammatory prostaglandins and leukotrienes, respectively.

Figure 2: The arachidonic acid cascade and hypothesized points of inhibition by Octane-1,2,8-triol.

Experimental Protocols for Validation

This protocol is designed to determine the 50% inhibitory concentration (IC₅₀) of Octane-1,2,8-triol against COX-1 and COX-2 enzymes.

-

Materials: Ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), colorimetric COX inhibitor screening assay kit, Octane-1,2,8-triol, Celecoxib (COX-2 selective control)[13], Resveratrol (non-selective control)[13].

-

Preparation of Reagents: Reconstitute enzymes and prepare substrate solutions according to the assay kit manufacturer's instructions. Prepare a stock solution of Octane-1,2,8-triol in DMSO and create a series of dilutions (e.g., 0.1 µM to 100 µM).

-

Assay Procedure (96-well plate format): a. To each well, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of either COX-1 or COX-2 enzyme. b. Add 10 µL of the test compound dilution (Octane-1,2,8-triol, controls, or DMSO vehicle). c. Incubate the plate at 37°C for 10 minutes. d. Initiate the reaction by adding 10 µL of arachidonic acid solution. e. Incubate for 2 minutes at 37°C. f. Add 20 µL of saturated stannous chloride solution to terminate the reaction. g. Add 20 µL of TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) colorimetric substrate. h. Read the absorbance at 590 nm using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Plot the percentage of inhibition against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

This protocol measures the effect of Octane-1,2,8-triol on NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

-

Materials: RAW 264.7 cells, DMEM media, fetal bovine serum (FBS), LPS, Griess Reagent, Octane-1,2,8-triol.

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS. Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: a. Pre-treat the cells with various concentrations of Octane-1,2,8-triol (or vehicle) for 1 hour. b. Stimulate the cells with LPS (1 µg/mL) for 24 hours. A non-stimulated control group should be included.

-

Nitrite Measurement (Griess Assay): a. Transfer 50 µL of the cell culture supernatant to a new 96-well plate. b. Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each well and incubate for 10 minutes at room temperature, protected from light. c. Add 50 µL of NED solution (Part II of Griess Reagent) and incubate for another 10 minutes. d. Measure the absorbance at 540 nm.

-

Data Analysis: Quantify nitrite concentration using a sodium nitrite standard curve. Compare the NO levels in treated groups to the LPS-stimulated control. A cell viability assay (e.g., MTT) should be run in parallel to rule out cytotoxicity.

Expected Data and Interpretation

The primary quantitative outputs will be IC₅₀ values for enzyme inhibition and percentage reduction in cellular inflammatory mediators. This data should be summarized for clear comparison.

| Assay | Endpoint | Positive Control | Hypothesized Outcome for Octane-1,2,8-triol |

| COX-1 Inhibition | IC₅₀ (µM) | Resveratrol | Moderate to low activity |

| COX-2 Inhibition | IC₅₀ (µM) | Celecoxib | Potent to moderate activity (low µM range) |

| 5-LOX Inhibition | IC₅₀ (µM) | Zileuton | To be determined |

| NO Production | % Inhibition | L-NAME | Dose-dependent reduction |

| TNF-α Secretion | % Inhibition | Dexamethasone | Dose-dependent reduction |

A low IC₅₀ value against COX-2, particularly if it is significantly lower than the IC₅₀ for COX-1, would suggest that Octane-1,2,8-triol is a selective COX-2 inhibitor.[13] Such selectivity is a desirable trait in modern anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[7]

Proposed Biological Activity II: Antimicrobial Potential

Scientific Rationale

Aliphatic alcohols and diols with chain lengths between C6 and C12 are known to possess antimicrobial properties.[5] A study on 1,2-alkanediols demonstrated that their antibacterial activity against Staphylococcus aureus and Staphylococcus epidermidis is dependent on the alkyl chain length, with 1,2-octanediol showing significant bactericidal effects.[5] Similarly, other C8 alcohols like 1-octen-3-ol exhibit broad-spectrum antimicrobial activity against both bacteria and fungi.[14] The proposed mechanism often involves disruption of the bacterial cell membrane's integrity.[14][15]

The structure of Octane-1,2,8-triol, with its C8 backbone and multiple hydroxyl groups, fits the profile of a potential antimicrobial agent. The vicinal diol moiety (at C1 and C2) is a feature it shares with the potent 1,2-octanediol.

Proposed Mechanism of Action: Cell Membrane Disruption

We hypothesize that Octane-1,2,8-triol acts by compromising the structural integrity of the microbial cell membrane. The lipophilic C8 chain could intercalate into the lipid bilayer, while the polar hydroxyl groups disrupt the membrane's organization, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death.

Figure 3: Experimental workflow for the assessment of the antimicrobial activity of Octane-1,2,8-triol.

Experimental Protocols for Validation

This protocol determines the lowest concentration of Octane-1,2,8-triol that inhibits visible bacterial growth (MIC) and the lowest concentration that results in bacterial death (MBC).

-

Materials: Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922), Mueller-Hinton Broth (MHB), 96-well microtiter plates, Octane-1,2,8-triol, Gentamicin (positive control).

-

Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:100 in MHB to obtain the final inoculum of ~1.5 x 10⁶ CFU/mL.

-

Broth Microdilution (MIC): a. Dispense 50 µL of MHB into each well of a 96-well plate. b. In the first column, add 50 µL of a 2x concentrated stock of Octane-1,2,8-triol. c. Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard 50 µL from the last column. d. Add 50 µL of the prepared bacterial inoculum to each well. e. Include a positive control (bacteria + media), negative control (media only), and an antibiotic control (Gentamicin). f. Incubate the plate at 37°C for 18-24 hours. g. The MIC is the lowest concentration of the compound in which no visible turbidity is observed.

-

MBC Determination: a. From each well that shows no visible growth in the MIC assay, plate 10 µL onto a Mueller-Hinton Agar (MHA) plate. b. Incubate the MHA plates at 37°C for 24 hours. c. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 1-2 colonies).

Expected Data and Interpretation

The results will provide quantitative measures of the antimicrobial potency of Octane-1,2,8-triol.

| Microorganism | Assay | Positive Control | Hypothesized Outcome for Octane-1,2,8-triol |

| S. aureus (Gram-positive) | MIC (µg/mL) | Gentamicin | Low µg/mL value |

| S. aureus (Gram-positive) | MBC (µg/mL) | Gentamicin | Value close to MIC (bactericidal) |

| E. coli (Gram-negative) | MIC (µg/mL) | Gentamicin | Moderate µg/mL value |

| E. coli (Gram-negative) | MBC (µg/mL) | Gentamicin | To be determined |

A low MIC value, especially against Gram-positive bacteria like S. aureus, would be a promising result.[14] If the MBC value is no more than four times the MIC value, the compound is considered bactericidal. This would be a highly desirable characteristic for a novel antimicrobial agent.

In Silico Analysis, Future Directions, and Conclusion

In Silico Molecular Docking

To complement the in vitro assays, molecular docking studies can provide insights into the potential binding modes of Octane-1,2,8-triol with target proteins like COX-2 (PDB ID: 5IKQ) and 5-LOX. This computational approach can help predict binding affinities and identify key interactions (e.g., hydrogen bonds with active site residues) that may be responsible for inhibitory activity, guiding further chemical modifications to enhance potency.

Future Research Directions

Should the initial in vitro screening yield promising results, the logical next steps in the drug development pipeline would include:

-

Toxicity Studies: Assessing the cytotoxicity of Octane-1,2,8-triol against human cell lines (e.g., HaCaT, HepG2) to establish a preliminary safety profile.

-

In Vivo Models: Evaluating the anti-inflammatory efficacy in established animal models, such as the carrageenan-induced paw edema model in rats.

-

Broad-Spectrum Antimicrobial Testing: Expanding the panel of tested microbes to include clinically relevant drug-resistant strains (e.g., MRSA) and fungi.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of Octane-1,2,8-triol to understand how modifications to the alkyl chain length or the position/number of hydroxyl groups affect biological activity.

Conclusion

Octane-1,2,8-triol represents an uncharacterized molecule with significant, untapped potential as a therapeutic agent. Based on robust evidence from structurally related compounds, there is a compelling scientific basis to hypothesize that it possesses both anti-inflammatory and antimicrobial properties. The experimental frameworks detailed in this guide provide a clear and comprehensive roadmap for validating these hypotheses. The exploration of this simple yet unique triol could lead to the discovery of a novel lead compound for treating inflammatory conditions and microbial infections, underscoring the value of systematic investigation into underexplored chemical spaces.

References

-

Jachak, S. M. (2006). Cyclooxygenase inhibitory natural products: current status. Current Medicinal Chemistry, 13(6), 659-677. Available at: [Link]

-

Saleem, M., et al. (2020). Natural Products and Their Derivatives as cyclooxygenase-2 Inhibitors. Current Pharmaceutical Design, 26(33), 4154-4176. Available at: [Link]

-

Bauer, J. F., et al. (2011). Discovery of cyclooxygenase inhibitors from medicinal plants used to treat inflammation. Journal of Natural Products, 74(9), 1993-1998. Available at: [Link]

-

Chen, M., et al. (2020). Natural COX-2 Inhibitors as Promising Anti-inflammatory Agents: An Update. Current Medicinal Chemistry, 27(25), 4129-4154. Available at: [Link]

-

Werz, O., & Steinhilber, D. (2007). Inhibition of 5-lipoxygenase product synthesis by natural compounds of plant origin. Planta Medica, 73(13), 1331-1357. Available at: [Link]

-

Ahmad, A., et al. (2017). Raging the War Against Inflammation With Natural Products. Frontiers in Pharmacology, 8, 97. Available at: [Link]

-

Wikipedia. (n.d.). Arachidonate 5-lipoxygenase inhibitor. Retrieved from [Link]

-

Gerstmeier, J., et al. (2018). Natural products as inhibitors of prostaglandin E2 and pro-inflammatory 5-lipoxygenase-derived lipid mediator biosynthesis. Biotechnology Advances, 36(6), 1709-1723. Available at: [Link]

-

Cvetanović, A., et al. (2021). Lipoxygenase Inhibition by Plant Extracts. Plants, 10(2), 245. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Octane-1,4,8-triol. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). CID 161554706. PubChem Compound Database. Retrieved from [Link]

-

Kumar, P. S., et al. (2019). Anti-inflammatory activity of dimethyl octenol and oleanene tetrol isolated from Trianthema decandra L. Journal of Ethnopharmacology, 236, 335-344. Available at: [Link]

-

Okukawa, M., et al. (2019). Antibacterial Activity of 1,2-Alkanediol against Staphylococcus aureus and Staphylococcus epidermidis. Journal of Oleo Science, 68(8), 759-763. Available at: [Link]

-

Xiong, C., et al. (2017). In vitro Antimicrobial Activities and Mechanism of 1-Octen-3-ol against Food-related Bacteria and Pathogenic Fungi. Journal of Oleo Science, 66(9), 1041-1049. Available at: [Link]

-

Kubo, I., et al. (2004). Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus. Bioscience, Biotechnology, and Biochemistry, 68(4), 927-930. Available at: [Link]

-

Su, S., et al. (2020). α-Pinene, linalool, and 1-octanol contribute to the topical anti-inflammatory and analgesic activities of frankincense by inhibiting COX-2. Journal of Ethnopharmacology, 258, 112955. Available at: [Link]

Sources

- 1. CAS 382631-43-8: 1,2,8-Octanetriol | CymitQuimica [cymitquimica.com]

- 2. Buy Octane-1,2,8-triol (EVT-359096) | 382631-43-8 [evitachem.com]

- 3. Octane-1,2,8-triol | CymitQuimica [cymitquimica.com]

- 4. Anti-inflammatory activity of dimethyl octenol and oleanene tetrol isolated from Trianthema decandra L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antibacterial Activity of 1,2-Alkanediol against Staphylococcus aureus and Staphylococcus epidermidis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cyclooxygenase inhibitory natural products: current status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. thieme-connect.com [thieme-connect.com]

- 9. Arachidonate 5-lipoxygenase inhibitor - Wikipedia [en.wikipedia.org]

- 10. tandfonline.com [tandfonline.com]

- 11. benthamscience.com [benthamscience.com]

- 12. Inhibition of 5-lipoxygenase product synthesis by natural compounds of plant origin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of cyclooxygenase inhibitors from medicinal plants used to treat inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In vitro Antimicrobial Activities and Mechanism of 1-Octen-3-ol against Food-related Bacteria and Pathogenic Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

Octane-1,2,8-triol molecular structure and stereochemistry

An In-Depth Technical Guide to the Molecular Structure and Stereochemistry of Octane-1,2,8-triol

Authored by: A Senior Application Scientist

Abstract

Octane-1,2,8-triol (C₈H₁₈O₃) is a polyhydroxy alcohol with a unique molecular architecture that presents significant opportunities in various scientific fields, including pharmaceuticals and cosmetics.[1] Its structure, featuring hydroxyl groups at the terminal C8 position and vicinal on C1 and C2, establishes a single, crucial stereocenter that dictates its biological and chemical properties. This guide provides a comprehensive analysis of the molecular structure, stereochemistry, potential synthetic strategies, and spectroscopic characterization of octane-1,2,8-triol. It is intended for researchers, chemists, and drug development professionals seeking a deep, technical understanding of this molecule.

Introduction to Octane-1,2,8-triol

Octane-1,2,8-triol is a tri-hydroxylated eight-carbon aliphatic alcohol.[1] The presence of three polar hydroxyl groups on a flexible hydrocarbon backbone imparts amphiphilic character, suggesting potential applications as emulsifiers, surfactants, or formulation agents.[1] Notably, this compound has been identified as a naturally occurring monoterpene alcohol in plant species such as Illicium lanceolatum, indicating a potential for bio-inspired applications and further investigation into its biological activities.[2] The key to unlocking its full potential lies in understanding and controlling its stereochemistry.

Core Molecular Structure and Chirality

The fundamental structure of octane-1,2,8-triol consists of an eight-carbon (octane) chain with hydroxyl (-OH) groups substituted at positions 1, 2, and 8. The IUPAC name systematically defines this connectivity.

The critical feature of this arrangement is the creation of a single chiral center at the C2 position. A carbon atom is chiral when it is bonded to four different substituent groups. For C2 in octane-1,2,8-triol, these groups are:

-

A hydroxyl group (-OH)

-

A hydrogen atom (-H)

-

A hydroxymethyl group (-CH₂OH) at the C1 position

-

A 6-hydroxyhexyl group (-(CH₂)₅CH₂OH) comprising the remainder of the carbon chain

The primary alcohol carbons, C1 and C8, are not chiral as they are each bonded to two hydrogen atoms. Therefore, octane-1,2,8-triol exists as a pair of stereoisomers.

Caption: Figure 1: Structure of octane-1,2,8-triol with the C2 chiral center highlighted.

Stereoisomers: The Enantiomeric Pair

Due to the single chiral center at C2, octane-1,2,8-triol exists as a pair of enantiomers: (R)-octane-1,2,8-triol and (S)-octane-1,2,8-triol. Enantiomers are non-superimposable mirror images of each other. They possess identical physical properties (e.g., melting point, boiling point, solubility) but differ in their interaction with plane-polarized light (optical activity) and their binding affinity to other chiral molecules, such as biological receptors. This latter point is of paramount importance in drug development, where often only one enantiomer is therapeutically active while the other may be inactive or even harmful.

The designation of (R) or (S) is determined by the Cahn-Ingold-Prelog (CIP) priority rules, which rank the substituents attached to the chiral center. For C2 of octane-1,2,8-triol, the priorities are:

-

-OH (highest atomic number)

-

-CH₂OH

-

-(CH₂)₅CH₂OH

-

-H (lowest priority)

The spatial arrangement of these groups defines whether the molecule is the (R) or (S) enantiomer.

Caption: Figure 2: The enantiomers of octane-1,2,8-triol as non-superimposable mirror images.

Stereoselective Synthesis: A Proposed Protocol

Controlling the absolute stereochemistry during synthesis is crucial for producing enantiomerically pure octane-1,2,8-triol. While specific published syntheses for this exact molecule are scarce, a robust and field-proven method can be logically designed based on established asymmetric reactions. The Sharpless Asymmetric Dihydroxylation is an exemplary choice for creating the C1-C2 vicinal diol with high enantioselectivity.

The proposed precursor is 8-(benzyloxy)-1-octene, which protects the C8 hydroxyl group during the initial steps.

Experimental Protocol: Asymmetric Synthesis of (S)-Octane-1,2,8-triol

Step 1: Sharpless Asymmetric Dihydroxylation of 8-(benzyloxy)-1-octene

-

Causality: This step establishes the chiral diol at the C1-C2 position. The use of the AD-mix-β ligand system is known to selectively produce the (S)-diol from terminal alkenes.

-

Dissolve 8-(benzyloxy)-1-octene (1 equivalent) in a 1:1 mixture of t-butanol and water.

-

Add AD-mix-β (containing the chiral ligand (DHQD)₂PHAL) and methanesulfonamide (CH₃SO₂NH₂) to the solution.

-

Cool the mixture to 0°C and stir vigorously.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting alkene is consumed.

-

Quench the reaction by adding sodium sulfite and stir for one hour.

-

Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude (S)-8-(benzyloxy)octane-1,2-diol.

Step 2: Deprotection of the C8 Hydroxyl Group

-

Causality: The benzyl ether protecting group is stable to the dihydroxylation conditions but can be selectively removed via catalytic hydrogenation to reveal the final triol.

-

Dissolve the crude diol from Step 1 in ethanol.

-

Add a catalytic amount of Palladium on carbon (10% Pd/C).

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir at room temperature.

-

Monitor the reaction by TLC for the disappearance of the starting material.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure. The resulting residue is purified by flash column chromatography (silica gel) to yield enantiomerically enriched (S)-octane-1,2,8-triol.

Caption: Figure 3: A proposed synthetic workflow for producing (S)-octane-1,2,8-triol.

Physicochemical and Spectroscopic Data

Accurate characterization is essential to confirm the structure and purity of synthesized octane-1,2,8-triol. The following table summarizes key identifiers and predicted spectroscopic data based on its structure.

| Property | Value / Predicted Characteristics | Source / Rationale |

| Molecular Formula | C₈H₁₈O₃ | [1] |

| Molecular Weight | 162.23 | [1] |

| CAS Number | 382631-43-8 | [1] |

| ¹H NMR | δ ~3.4-3.7 ppm: Multiplets for protons on C1, C2, C8. δ ~1.2-1.6 ppm: Broad, complex multiplets for the -(CH₂)₅- alkyl chain. | Protons adjacent to hydroxyl groups are deshielded and shifted downfield. The alkyl chain protons would resemble those in n-octane.[3] |

| ¹³C NMR | 3 signals in δ ~60-75 ppm range: For C1, C2, and C8 bearing hydroxyl groups. 5 signals in δ ~20-40 ppm range: For the remaining alkyl chain carbons. | Carbons bonded to oxygen are significantly deshielded. |

| Mass Spectrometry (EI) | Molecular Ion [M]⁺: m/z 162 (low intensity). Key Fragments: m/z 144 ([M-H₂O]⁺), m/z 131 ([M-CH₂OH]⁺), and characteristic alkyl fragments (e.g., m/z 43, 57). | Alcohols readily lose water. Cleavage adjacent to the hydroxylated carbons is common. The fragmentation of the alkyl chain would show similarities to that of n-octane.[4] |

Conclusion

Octane-1,2,8-triol is a structurally distinct molecule whose utility is intrinsically linked to its stereochemistry. The single chiral center at C2 gives rise to (R) and (S) enantiomers, which are expected to have different biological activities. Understanding this stereochemical aspect is therefore not merely academic but a practical necessity for its application in fields like drug discovery and materials science. The proposed stereoselective synthesis via Sharpless Asymmetric Dihydroxylation provides a reliable and scalable pathway to access enantiomerically pure forms of this compound, enabling detailed investigation into its unique properties and potential applications.

References

-

Mass Spectra of Octanes , Journal of Research of the National Bureau of Standards, Vol. 44, pp. 343-347, April 1950. [Link]

-

Mass spectra of octanes , National Institute of Standards and Technology. [Link]

-

PubChem Compound Summary for CID 161554706 , National Center for Biotechnology Information. [Link]

-

PubChem Compound Summary for CID 18359714, Octane-1,2,7-triol , National Center for Biotechnology Information. [Link]

-

PubChem Compound Summary for CID 20221386, Octane-1,4,8-triol , National Center for Biotechnology Information. [Link]

-

PubChem Compound Summary for CID 54176361, Octane-1,2,4-triol , National Center for Biotechnology Information. [Link]

-

1,2-Octanediol , NIST Chemistry WebBook. [Link]

-

Isolation, identification, and enantioselective synthesis of octane-1,3,7-triol: determination of its absolute configuration , PubMed. [Link]

-

(1S,2S,5S,7S)-8-Azabicyclo[3.2.1]octane-1,2,7-triol , CAS Common Chemistry. [Link]

-

Interpreting the 1H NMR spectrum of octane , Doc Brown's Chemistry. [Link]

-

Mass spectrum of octane , Doc Brown's Chemistry. [Link]

- Method of manufacture of octanedioic acid, precursors, and derivatives, Google P

-

PubChem Compound Summary for CID 14843390, Octane-1,3,8-triol , National Center for Biotechnology Information. [Link]

-

1,8-Octanediol , Wikipedia. [Link]

-

Determination of octane numbers of gasoline compounds from their chemical structure by 13C NMR spectroscopy and neural networks , ResearchGate. [Link]

- Manufacturing Method of High Purity 1,2-Octanediol, Google P

Sources

- 1. CAS 382631-43-8: 1,2,8-Octanetriol | CymitQuimica [cymitquimica.com]

- 2. Buy Octane-1,2,8-triol (EVT-359096) | 382631-43-8 [evitachem.com]

- 3. C8H18 octane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 n-octane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. C8H18 mass spectrum of octane fragmentation pattern of m/z m/e ions for analysis and identification of n-octane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to 1,2,8-Octanetriol (CAS 382631-43-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,8-Octanetriol (CAS 382631-43-8) is a long-chain triol with a unique molecular architecture that suggests a wide array of potential applications, from pharmaceutical formulations to advanced material synthesis. This guide provides a comprehensive overview of its known physicochemical properties, explores its potential applications based on its chemical structure, and outlines prospective areas for future research. Given the current scarcity of published literature specifically detailing the biological activity and mechanistic pathways of 1,2,8-Octanetriol, this document serves as a foundational resource, synthesizing available data and providing a scientifically grounded framework for its potential utility.

Introduction: The Molecular Profile of 1,2,8-Octanetriol

Physicochemical Properties

A clear understanding of the physicochemical properties of 1,2,8-Octanetriol is fundamental for any experimental design. The following table summarizes its key characteristics based on available data from chemical suppliers and databases.

| Property | Value | Source |

| CAS Number | 382631-43-8 | [1] |

| Molecular Formula | C₈H₁₈O₃ | [1] |

| Molecular Weight | 162.23 g/mol | [1] |

| Appearance | White to almost white powder or crystal; also reported as a liquid | [1][2] |

| Melting Point | 48 °C | [2][3] |

| Solubility | Expected to have good solubility in water and polar organic solvents due to the three hydroxyl groups. | [1] |

| Purity | Commercially available with purities >97% (GC). | [1] |

| Synonyms | Octane-1,2,8-triol | [1] |

Expert Insight: The variability in the reported physical state (solid vs. liquid) may be attributed to the presence of different stereoisomers or minor impurities. Researchers should consider purification and characterization, such as NMR and mass spectrometry, to confirm the identity and purity of their starting material.

Potential Synthesis of 1,2,8-Octanetriol

While specific literature on the synthesis of 1,2,8-Octanetriol is not abundant, a plausible synthetic route can be conceptualized based on established organic chemistry principles. A potential workflow is outlined below.

Caption: Proposed synthetic workflow for 1,2,8-Octanetriol.

Methodology Explained:

-

Epoxidation: The synthesis could commence with a commercially available starting material like 8-bromo-1-octene. The double bond can be selectively epoxidized using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA).

-

Epoxide Ring Opening: The resulting epoxide can undergo acid-catalyzed hydrolysis to yield the vicinal diol at the 1 and 2 positions.

-

Nucleophilic Substitution: The terminal bromine can then be substituted with a hydroxyl group via a nucleophilic substitution reaction, for instance, by treatment with aqueous sodium hydroxide, to afford the final product, 1,2,8-Octanetriol.

Self-Validation: Each step of this proposed synthesis should be monitored by techniques like Thin Layer Chromatography (TLC) for reaction completion. The structure and purity of the intermediates and the final product must be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Potential Applications and Future Research Directions

The unique amphiphilic nature of 1,2,8-Octanetriol opens up a range of potential applications that warrant further investigation.

Caption: Logical relationships for potential applications of 1,2,8-Octanetriol.

Pharmaceutical Formulations

The presence of multiple hydroxyl groups suggests that 1,2,8-Octanetriol could serve as an effective excipient in pharmaceutical formulations.[1] Its amphiphilic character may aid in the solubilization of poorly water-soluble active pharmaceutical ingredients (APIs), potentially enhancing bioavailability.

Future Research:

-

Solubility Studies: Investigate the ability of 1,2,8-Octanetriol to enhance the solubility of a panel of hydrophobic drugs.

-

Formulation Stability: Assess the long-term stability of drug formulations containing 1,2,8-Octanetriol.

-

In Vitro Drug Release: Characterize the release profiles of APIs from formulations containing this triol.

Cosmetics and Personal Care

Long-chain polyols are valued in the cosmetics industry for their humectant and emollient properties. 1,2,8-Octanetriol could potentially function as a moisturizer in skin care products, improving skin hydration and texture.

Future Research:

-

Hygroscopicity Testing: Quantify the water-absorbing and retaining capacity of 1,2,8-Octanetriol.

-

Dermal Irritation and Sensitization Studies: Conduct in vitro and ex vivo skin model studies to assess its safety for topical application.

Surfactant and Emulsifier

The distinct hydrophilic and lipophilic regions of 1,2,8-Octanetriol make it a candidate for use as a surfactant or emulsifier.[1] It could be employed to stabilize oil-in-water or water-in-oil emulsions in various industrial applications.

Future Research:

-

Critical Micelle Concentration (CMC) Determination: Measure the CMC to understand its surfactant efficacy.

-

Emulsion Stability Assays: Evaluate its ability to stabilize various emulsion systems over time and under different stress conditions.

Polymer Chemistry

The three hydroxyl groups of 1,2,8-Octanetriol can act as reactive sites for polymerization reactions. It could be used as a cross-linking agent or a monomer in the synthesis of polyesters and polyurethanes, imparting flexibility and hydrophilicity to the resulting polymers.

Future Research:

-

Polymer Synthesis: Explore the use of 1,2,8-Octanetriol in the synthesis of novel polymers.

-

Material Characterization: Analyze the thermal and mechanical properties of the resulting polymers.

Conclusion

1,2,8-Octanetriol (CAS 382631-43-8) is a molecule with significant untapped potential. While the current body of scientific literature on its biological properties is limited, its chemical structure strongly suggests a variety of promising applications in pharmaceuticals, cosmetics, and material science. This guide provides a foundational understanding of its known properties and outlines a clear roadmap for future research. It is imperative for the scientific community to further investigate this intriguing molecule to unlock its full potential.

References

Sources

An In-depth Technical Guide to the Solubility Profile of Octane-1,2,8-triol in Organic Solvents

Abstract

Octane-1,2,8-triol, a polyhydroxy alcohol, presents a unique solubility profile critical to its application in pharmaceutical formulations, cosmetics, and specialty chemical synthesis.[1] Its structure, comprising a flexible eight-carbon backbone and three hydroxyl groups, imparts both hydrophilic and lipophilic characteristics, leading to complex interactions with organic solvents.[1][2] This guide provides a comprehensive analysis of the theoretical principles governing the solubility of Octane-1,2,8-triol, detailed experimental protocols for accurate solubility determination, and an interpretation of its behavior in a range of organic solvents. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the solubility properties of this versatile triol.

Introduction: The Amphiphilic Nature of Octane-1,2,8-triol

Octane-1,2,8-triol (C₈H₁₈O₃) is a tri-functional alcohol with hydroxyl groups at the 1, 2, and 8 positions of an octane chain.[1] This molecular architecture is key to its physicochemical properties. The three hydroxyl (-OH) groups are polar and capable of forming strong hydrogen bonds, which accounts for its solubility in water.[3][4] Conversely, the eight-carbon aliphatic chain is nonpolar, contributing to its affinity for lipophilic environments.[2] This dual character, often termed amphiphilicity, dictates its solubility in organic solvents and is a primary determinant of its utility as an excipient, emulsifier, or chemical intermediate.[1][5] Understanding the delicate balance between its hydrophilic and lipophilic nature is paramount for its effective application.

Physicochemical Properties Governing Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. For Octane-1,2,8-triol, the following properties are of primary importance:

-

Hydrogen Bonding: With three hydroxyl groups, Octane-1,2,8-triol can act as both a hydrogen bond donor and acceptor.[6] This is the dominant interaction in polar protic solvents like alcohols.

-

Dipole-Dipole Interactions: The polar C-O bonds in the hydroxyl groups create a net dipole moment, allowing for electrostatic interactions with other polar molecules.

-

Van der Waals Forces: The nonpolar octyl chain interacts with solvent molecules through weaker London dispersion forces. These interactions are more significant in nonpolar solvents.

The interplay of these forces determines the extent to which Octane-1,2,8-triol will dissolve in a given organic solvent.

Predicted Solubility Profile of Octane-1,2,8-triol

Based on its structure, a qualitative solubility profile can be predicted across different classes of organic solvents:

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): High solubility is expected. The hydroxyl groups of the triol can readily form hydrogen bonds with the hydroxyl groups of the solvent.[7]

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide): Moderate to good solubility is anticipated. These solvents can act as hydrogen bond acceptors and engage in dipole-dipole interactions with the triol.[8]

-

Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): Low solubility is predicted. The energetic favorability of the triol's hydroxyl groups interacting with each other (cohesion) is much greater than their interaction with the nonpolar solvent molecules (adhesion). While the octyl chain has an affinity for these solvents, it is not sufficient to overcome the strong hydrogen bonding network of the triol.[2]

The following table provides a summary of the predicted solubility and the primary intermolecular forces at play.

| Solvent Class | Example Solvents | Predicted Solubility | Primary Intermolecular Interactions |

| Polar Protic | Methanol, Ethanol | High | Hydrogen Bonding, Dipole-Dipole |

| Polar Aprotic | Acetone, DMSO | Moderate to High | Dipole-Dipole, Hydrogen Bonding (acceptor) |

| Nonpolar | Hexane, Toluene | Low | Van der Waals (London Dispersion) Forces |

Experimental Determination of Solubility

Accurate determination of solubility requires a robust and well-controlled experimental methodology. The isothermal shake-flask method is a widely accepted technique for determining equilibrium solubility.[9][10]

Detailed Experimental Protocol: Isothermal Shake-Flask Method

Objective: To determine the equilibrium solubility of Octane-1,2,8-triol in various organic solvents at a specified temperature.

Materials:

-

Octane-1,2,8-triol (purity >97%)[11]

-

Selected organic solvents (analytical grade)

-

Scintillation vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of Octane-1,2,8-triol to a series of scintillation vials.

-

Add a known volume (e.g., 5 mL) of each selected organic solvent to the respective vials.[12]

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25°C).

-

Agitate the samples at a constant speed for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[10]

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial to remove any undissolved particles.[13]

-

-

Sample Analysis:

-

Dilute the filtered sample with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Quantify the concentration of Octane-1,2,8-triol in the diluted sample using a validated HPLC or GC method.[13]

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Express the solubility in appropriate units (e.g., mg/mL or mol/L).

-

Self-Validating System: The protocol's integrity is maintained by ensuring an excess of solid solute remains at the end of the equilibration period, confirming that the solution is indeed saturated. Additionally, analyzing samples at multiple time points (e.g., 24, 48, and 72 hours) can validate that equilibrium has been achieved.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the isothermal shake-flask method for solubility determination.

Caption: Workflow for Solubility Determination using the Shake-Flask Method.

Interpreting Solubility Data: The Role of Solvent-Solute Interactions

The quantitative solubility data obtained from the experimental protocol can be interpreted by examining the molecular interactions between Octane-1,2,8-triol and the solvent molecules.

-

In Polar Protic Solvents: The high solubility is a direct result of the favorable hydrogen bonding between the triol's -OH groups and the solvent's -OH groups. The energy gained from these interactions readily overcomes the cohesive forces within the triol's crystal lattice.

-

In Polar Aprotic Solvents: The moderate to high solubility arises from strong dipole-dipole interactions and the ability of the solvent to accept hydrogen bonds from the triol. The absence of a hydrogen-bond-donating group on the solvent slightly reduces the overall solvating power compared to protic solvents.

-

In Nonpolar Solvents: The low solubility is due to the significant energy penalty required to break the strong hydrogen bonds between the triol molecules. The weak van der Waals forces between the triol's alkyl chain and the nonpolar solvent are insufficient to compensate for this energy loss.

The following diagram illustrates the primary intermolecular forces between Octane-1,2,8-triol and different solvent types.

Caption: Intermolecular Interactions between Octane-1,2,8-triol and Solvents.

Conclusion and Future Directions

The solubility profile of Octane-1,2,8-triol is a complex function of its amphiphilic structure. Its high solubility in polar protic solvents, moderate to high solubility in polar aprotic solvents, and low solubility in nonpolar solvents can be rationalized by considering the dominant intermolecular forces. The experimental protocol outlined in this guide provides a reliable method for quantifying its solubility. For drug development professionals, this understanding is crucial for formulation design, particularly for creating stable emulsions or solubilizing active pharmaceutical ingredients. Future research could explore the effect of temperature on solubility to determine the thermodynamic parameters of dissolution, providing even deeper insights into the solvation process.

References

-

TSFX. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

TSFX. (n.d.). Alcohols, Phenols, and Ethers. Retrieved from [Link]

-

Koyon. (2025, August 20). What are the solubility characteristics of polyether polyols?. Retrieved from [Link]

-

PubChem. (n.d.). Octane-1,4,8-triol. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). The properties of alcohols. Retrieved from [Link]

-

TSFX. (n.d.). Laboratory 22: Properties of Alcohols. Retrieved from [Link]

-

Scribd. (n.d.). Experiment Report 2 | PDF | Alcohol | Solubility. Retrieved from [Link]

-

University of Toronto. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

Prezi. (2024, November 27). Polyhydroxy Alcohols. Retrieved from [Link]

-

PubChem. (n.d.). CID 161554706 | C16H36O6. Retrieved from [Link]

-

USP-NF. (2016, September 30). <1236> Solubility Measurements. Retrieved from [Link]

-

Alloprof. (n.d.). Measuring Solubility. Retrieved from [Link]

- Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.

-

Quora. (2021, July 14). What various factors affect the solubility of polymers?. Retrieved from [Link]

-

University of Manitoba. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, March 5). 15.8: Polyhydric Alcohols. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

Kinam Park. (n.d.). SOLUBILITY OF POLYMERS. Retrieved from [Link]

-

YouTube. (2010, May 5). Factors Affecting Solubility. Retrieved from [Link]

-

Filo. (2024, December 18). (h) Explain different factors which affect the solubility of polymers? (3... Retrieved from [Link]

-

Quora. (2018, February 10). How is alcohol both organic solvent and soluble in water?. Retrieved from [Link]

-

ResearchGate. (2023, April 5). How to measure solubility for drugs in oils/emulsions?. Retrieved from [Link]

Sources

- 1. CAS 382631-43-8: 1,2,8-Octanetriol | CymitQuimica [cymitquimica.com]

- 2. tsfx.edu.au [tsfx.edu.au]

- 3. Buy Octane-1,2,8-triol (EVT-359096) | 382631-43-8 [evitachem.com]

- 4. The properties of alcohols | Class experiment | RSC Education [edu.rsc.org]

- 5. prezi.com [prezi.com]

- 6. Octane-1,4,8-triol | C8H18O3 | CID 20221386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. quora.com [quora.com]

- 8. tsfx.edu.au [tsfx.edu.au]

- 9. uspnf.com [uspnf.com]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. Octane-1,2,8-triol | CymitQuimica [cymitquimica.com]

- 12. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Toxicological and Safety Profile of Octane-1,2,8-triol

Introduction to Octane-1,2,8-triol

Octane-1,2,8-triol is a triol with an eight-carbon chain and hydroxyl groups at the 1, 2, and 8 positions. Its trifunctional nature suggests potential applications as a humectant, solvent, and plasticizer in various industries, including pharmaceuticals and personal care products. A thorough understanding of its toxicological and safety profile is paramount for its responsible development and use.

Physicochemical Properties

The physicochemical properties of a compound are fundamental to understanding its absorption, distribution, metabolism, excretion (ADME), and potential for toxicological effects.

| Property | Value/Information | Source |

| Chemical Formula | C₈H₁₈O₃ | - |

| Molecular Weight | 162.23 g/mol | - |

| Appearance | Likely a viscous liquid or low-melting solid at room temperature | General chemical principles |

| Solubility | Expected to be soluble in water and polar organic solvents due to the presence of three hydroxyl groups | General chemical principles |

| LogP (Octanol/Water Partition Coefficient) | Predicted to be low, indicating hydrophilicity | General chemical principles |

Toxicological Assessment (Based on Surrogate Data for Octane-1,2-diol)

The following sections detail the toxicological profile of Octane-1,2-diol, which serves as a surrogate for Octane-1,2,8-triol.

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects that may occur shortly after a single exposure to a substance.

| Route of Exposure | Species | Endpoint | Value | Reference |

| Oral | Rat | LD50 | > 2,000 mg/kg | [1][2] |

| Inhalation | Rat | LC50 (4h) | > 7.015 mg/L | [2][3] |

| Dermal | - | - | No data available | [1] |

Interpretation: The acute oral toxicity of Octane-1,2-diol in rats is low, with an LD50 greater than 2,000 mg/kg.[1][2] Similarly, the acute inhalation toxicity is also low.[2][3] These results suggest that a single, high-dose exposure to this type of molecule is unlikely to cause significant systemic toxicity.

Skin and Eye Irritation

These studies evaluate the potential for a substance to cause local irritation upon contact with the skin and eyes.

-

Skin Irritation: In studies conducted on rabbits, Octane-1,2-diol was found to be a non-irritant to the skin.[1] However, some sources suggest that it may cause skin discomfort and that repeated exposure could lead to dryness and cracking.[4][5] In cosmetic products, it is generally used at low, diluted concentrations and is considered to have a low potential for irritation.[6]

-

Eye Irritation: Octane-1,2-diol is classified as a serious eye irritant.[1][7][8] Studies in rabbits have shown that it causes eye irritation.[1]

Experimental Insight: The Bovine Corneal Opacity and Permeability (BCOP) test is a validated in vitro method used to assess the eye irritation potential of a substance. This assay utilizes corneas from cattle, a by-product of the food industry, to measure changes in corneal opacity and permeability to a fluorescent dye after exposure to a test substance. A positive result in the BCOP assay is indicative of a substance's potential to cause serious eye damage.

Experimental Protocol: Bovine Corneal Opacity and Permeability (BCOP) Test

This protocol is a generalized representation of the BCOP assay and should be adapted based on specific laboratory and regulatory guidelines.

-

Cornea Preparation:

-

Obtain fresh bovine eyes from a local abattoir.

-

Dissect the corneas, ensuring they are free from defects.

-

Mount the corneas in specialized holders that create separate anterior and posterior chambers.

-

Fill both chambers with a suitable culture medium and incubate for at least one hour to allow for equilibration.

-

-

Initial Opacity Measurement:

-

Measure the basal opacity of each cornea using an opacitometer.

-

Discard any corneas with an initial opacity above a predetermined threshold.

-

-

Test Substance Application:

-

Remove the medium from the anterior chamber.

-

Apply the test substance (e.g., Octane-1,2,8-triol or its formulation) directly to the epithelial surface of the cornea.

-

The exposure time can vary depending on the substance and the expected level of irritation.

-

-

Post-Exposure Rinsing and Incubation:

-

Thoroughly rinse the test substance from the corneal surface with a saline solution or culture medium.

-

Refill the anterior chamber with fresh medium and incubate for a specified period.

-

-

Final Opacity Measurement:

-

Measure the opacity of each cornea again to determine the change in light transmission.

-

-

Permeability Measurement:

-

Add a sodium fluorescein solution to the anterior chamber and incubate.

-

After the incubation period, collect the medium from the posterior chamber.

-

Measure the amount of fluorescein that has passed through the cornea using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the in vitro irritation score based on the changes in opacity and permeability.

-

Classify the substance's irritation potential based on the calculated score.

-

Skin Sensitization

Skin sensitization is an allergic reaction that develops after repeated exposure to a substance.

-

Animal Studies: In a local lymph node assay (LLNA) conducted in mice, Octane-1,2-diol did not cause skin sensitization.[1]

-

Human Studies: Human Repeat Insult Patch Tests (HRIPT) have been conducted on cosmetic formulations containing Octane-1,2-diol.[9] In a study with 200 subjects, a mixture of 1,2-hexanediol and caprylyl glycol did not induce delayed Type IV hypersensitivity reactions.[10] The HRIPT is a robust method for assessing the skin sensitization potential in humans under exaggerated exposure conditions.[11][12][13][14] While generally considered safe, there have been some case reports of allergic contact dermatitis to caprylyl glycol in cosmetic products, suggesting that a small subset of individuals may develop sensitization.[15][16][17]

Mutagenicity and Genotoxicity